molecular formula C11H13F3S B12608789 Benzene, 1-(butylthio)-4-(trifluoromethyl)- CAS No. 648894-15-9

Benzene, 1-(butylthio)-4-(trifluoromethyl)-

Cat. No.: B12608789
CAS No.: 648894-15-9
M. Wt: 234.28 g/mol
InChI Key: LKKAOFPAONSMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(butylthio)-4-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a butylthio group and a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Properties

CAS No.

648894-15-9

Molecular Formula

C11H13F3S

Molecular Weight

234.28 g/mol

IUPAC Name

1-butylsulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H13F3S/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h4-7H,2-3,8H2,1H3

InChI Key

LKKAOFPAONSMEY-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(butylthio)-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the butylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Recent studies have highlighted the potential of benzene derivatives in medicinal chemistry, particularly for their anticancer properties. For instance, related compounds have demonstrated significant antiproliferative activity against pancreatic cancer cell lines. The mechanism of action often involves DNA intercalation, which is facilitated by the planar structure of these compounds, enhancing their ability to interact with biological macromolecules.

Case Study: Anticancer Activity

A study reported that a structurally similar compound exhibited IC50 values of 0.051 µM against human primary pancreatic adenocarcinoma BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating strong anticancer potential. The cytotoxicity on normal human lung fibroblasts was also assessed, showing an IC50 value of 0.36 µM, suggesting a selective action towards cancer cells while sparing normal cells .

Materials Science Applications

The incorporation of trifluoromethyl groups in organic compounds has been shown to enhance their electronic properties, making them suitable for applications in materials science. For instance, benzene derivatives with trifluoromethyl groups can act as acceptors in donor-acceptor systems for organic light-emitting diodes (OLEDs). These compounds can exhibit thermally activated delayed fluorescence (TADF), which is crucial for efficient light emission in OLED technology.

Table 2: Applications in Materials Science

ApplicationDescription
Organic Light-Emitting Diodes (OLEDs)Used as emitters exhibiting TADF properties
Electroluminescent DevicesStable color emission at varying concentrations

Mechanism of Action

The mechanism of action of Benzene, 1-(butylthio)-4-(trifluoromethyl)- involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group and the nucleophilic butylthio group. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(butylthio)-3-(trifluoromethyl)
  • Benzene, 1-(methylthio)-4-(trifluoromethyl)
  • Benzene, 1-(butylthio)-4-(difluoromethyl)

Uniqueness

Benzene, 1-(butylthio)-4-(trifluoromethyl)- is unique due to the specific positioning of the butylthio and trifluoromethyl groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that are valuable in various applications .

Biological Activity

Benzene, 1-(butylthio)-4-(trifluoromethyl)- is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a butylthio group and a trifluoromethyl group attached to a benzene ring. The synthesis often involves reactions with substituted anilines, leading to derivatives that exhibit varying biological activities. For instance, a related compound, 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium chloride, was synthesized via a reaction involving 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride and 4-(trifluoromethyl)aniline, yielding significant antiproliferative activity against pancreatic cancer cell lines .

Case Studies

  • Antiproliferative Effects :
    • The compound demonstrated notable antiproliferative activity against pancreatic cancer cell lines such as BxPC-3 and Panc-1, with IC50 values of 0.051 µM and 0.066 µM respectively. These values indicate strong efficacy compared to standard chemotherapeutic agents .
    • In vitro studies revealed that the compound's mechanism of action may involve DNA intercalation, which is facilitated by its planar structure that allows effective interaction with nucleic acids .
  • Comparison with Other Compounds :
    • In comparison to other quinobenzothiazine derivatives, the presence of the trifluoromethyl group significantly enhanced the anticancer potency due to its influence on electron density distribution within the molecule .

Pharmacokinetic Properties

The pharmacokinetic profile of benzene derivatives is crucial for their therapeutic application. The trifluoromethyl group typically enhances lipophilicity, affecting absorption and distribution in biological systems. Studies indicate that modifications in the alkyl groups can lead to significant changes in Log P values, influencing solubility and metabolic stability .

Summary of Biological Activities

Activity Details
Anticancer IC50 values: BxPC-3 (0.051 µM), Panc-1 (0.066 µM); mechanism: DNA intercalation .
Antimicrobial Related compounds show MIC values indicating potential effectiveness against bacteria .
Pharmacokinetics Enhanced lipophilicity due to trifluoromethyl group affects absorption and metabolism .

Q & A

Q. What validated methodologies exist for characterizing the purity and structural integrity of Benzene, 1-(butylthio)-4-(trifluoromethyl)- in academic research?

To ensure accurate characterization, researchers should:

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) to verify purity. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis.
  • Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or WinGX can resolve molecular geometry and confirm bond lengths/angles .
  • Reference Standards : Include a certified reference material (CRM), such as sodium benzoate (CAS 144.10 g/mol), to calibrate instruments and validate test conditions .

Q. How should researchers design experiments to assess the compound’s environmental stability under regulatory frameworks like OECD guidelines?

A Closed Bottle Test (CBT) is recommended for biodegradability studies:

  • Test Solutions : Prepare aqueous media with defined inoculum (e.g., activated sludge) and monitor dissolved oxygen (DO) over 28 days. Use sodium benzoate as a positive control due to its known theoretical oxygen demand (ThODNH₄ = 6.012 mg O₂/L) .
  • Compliance : Adhere to Good Laboratory Practices (GLP), including documentation of deviations, QA/QC protocols, and raw data archiving .

Advanced Research Questions

Q. How can crystallographic data inconsistencies arise during structure refinement of Benzene, 1-(butylthio)-4-(trifluoromethyl)-, and what strategies resolve them?

Common issues include:

  • Twinned Crystals : Use SHELXD or SHELXE for dual-space structure solution to address pseudo-symmetry in diffraction patterns .
  • Disorder in the Butylthio Group : Apply restraints to bond lengths/angles and refine occupancy ratios using SHELXL’s PART instruction .
  • Validation : Cross-validate results with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. What thermodynamic properties are critical for computational modeling of this compound’s reactivity, and how can experimental data resolve discrepancies?

Key properties include:

  • Boiling Point (Tboil) : Reported values range from 427–428 K, but variations may arise from impurities. Validate via differential scanning calorimetry (DSC) .
  • Enthalpy of Formation (Δfgas) : Use mass spectrometry (MS) or combustion calorimetry to resolve conflicts between computational (DFT) and experimental values .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystal lattices?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings). The trifluoromethyl group’s electronegativity may disrupt conventional π-π stacking, favoring C–H···F interactions .
  • Synchrotron Studies : High-resolution XRD (λ < 1 Å) can detect weak interactions missed by lab-scale instruments .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biodegradability results between lab-scale and computational models?

  • Lab-Scale Limitations : Inoculum variability (e.g., microbial diversity in activated sludge) can skew CBT results. Replicate tests across multiple batches and use ANOVA to assess significance .
  • Computational Adjustments : Adjust QSAR models by incorporating empirical solubility data (log P) and steric parameters from X-ray structures .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Benzene, 1-(butylthio)-4-(trifluoromethyl)-

PropertyValue/DescriptionMethod/Reference
Boiling Point (Tboil)427.7 KDifferential Scanning Calorimetry
Molecular Weight238.28 g/mol (C₁₁H₁₃F₃S)High-Resolution MS
Storage ConditionsDry, inert atmosphere, ≤4°CEPA Study Plan

Q. Table 2. Recommended Software for Structural Analysis

SoftwareApplicationReference
SHELXLSmall-molecule refinement
WinGXCrystallographic data visualization
ORTEP-3Thermal ellipsoid plotting

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.